N-(2,4-difluorophenyl)formamide
CAS No.: 198077-68-8
Cat. No.: VC21285061
Molecular Formula: C7H5F2NO
Molecular Weight: 157.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 198077-68-8 |
---|---|
Molecular Formula | C7H5F2NO |
Molecular Weight | 157.12 g/mol |
IUPAC Name | N-(2,4-difluorophenyl)formamide |
Standard InChI | InChI=1S/C7H5F2NO/c8-5-1-2-7(10-4-11)6(9)3-5/h1-4H,(H,10,11) |
Standard InChI Key | STIXBOLNIAVBOQ-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1F)F)NC=O |
Canonical SMILES | C1=CC(=C(C=C1F)F)NC=O |
Introduction
Physical and Chemical Properties
N-(2,4-difluorophenyl)formamide is characterized by its molecular formula C₇H₅F₂NO and a molecular weight of approximately 157.12 g/mol. The compound appears as a brown solid at room temperature, with distinct physical and chemical properties influenced by the presence of fluorine atoms at the 2 and 4 positions of the phenyl ring .
Structural Characteristics
The compound features a formamide group (-NHCHO) attached to a difluorophenyl ring. The fluorine atoms positioned at the 2 and 4 positions of the phenyl ring significantly affect the electronic distribution within the molecule, resulting in unique chemical behavior compared to non-fluorinated analogs.
Physical Properties
The physical properties of N-(2,4-difluorophenyl)formamide are summarized in the following table:
Property | Value |
---|---|
Physical State | Brown solid |
Molecular Formula | C₇H₅F₂NO |
Molecular Weight | 157.12 g/mol |
Elemental Composition | C: 53.51%, H: 3.21%, F: 24.18%, N: 8.91%, O: 10.19% |
Solubility | Soluble in organic solvents such as chloroform, acetonitrile, and dimethylformamide |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Data
N-(2,4-difluorophenyl)formamide exhibits characteristic NMR signals that provide valuable structural information. The spectroscopic data obtained from the 1H and 13C NMR analyses are as follows:
Proton NMR Data
The 1H-NMR spectrum (400 MHz, CDCl₃) shows the following signals:
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δ: 8.55 (s, 1H) - formyl proton
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δ: 8.43 (s, 1H) - NH proton
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δ: 8.32-8.24 (2H) - aromatic protons
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δ: 7.67-7.42 (1H) - aromatic proton
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δ: 7.18 (s, 1H) - aromatic proton
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δ: 6.96 (s, 4H) - additional signals possibly due to rotamers
Carbon-13 NMR Data
The 13C-NMR spectrum (101 MHz, CDCl₃) displays signals at:
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δ: 162.46 - carbonyl carbon
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δ: 158.62 - carbon bound to fluorine
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δ: 123.28, 121.53, 111.75, 105.86, 103.79 - aromatic carbons
Elemental Analysis
Elemental analysis confirms the chemical composition of N-(2,4-difluorophenyl)formamide with the formula C₇H₅F₂NO, showing percentages that align with the theoretical values: C: 53.51% .
Synthesis Methods
Transamidation Using PIFA
One efficient method for synthesizing N-(2,4-difluorophenyl)formamide involves the use of bis(trifluoroacetoxy)iodo benzene (PIFA) as a promoter. This approach utilizes a transamidation reaction starting from 2,4-difluoroaniline and formamide sources such as dimethylformamide (DMF) or formic acid .
Reaction Mechanism
The PIFA-promoted transamidation proceeds through the following steps:
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Coordination of the formamide source with PIFA
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Nucleophilic attack by 2,4-difluoroaniline
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Formation of intermediates through proton transfer
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Deamination leading to the desired N-(2,4-difluorophenyl)formamide product
Optimized Reaction Conditions
The following table presents the optimized conditions for the synthesis of N-(2,4-difluorophenyl)formamide:
Parameter | Condition |
---|---|
Reactants | 2,4-difluoroaniline (1 mmol), DMF (2 ml) |
Catalyst | PIFA (1 equivalent) |
Temperature | 100°C |
Reaction Time | 6 hours |
Atmosphere | Ambient (aerobic) |
Applications and Significance
Pharmaceutical Intermediates
N-(2,4-difluorophenyl)formamide serves as an important intermediate in the synthesis of various pharmaceutical compounds. The presence of fluorine atoms enhances metabolic stability and membrane permeability of drug molecules, making this compound valuable in medicinal chemistry.
Analytical Chemistry
In analytical chemistry, N-(2,4-difluorophenyl)formamide can be analyzed using reverse-phase HPLC methods similar to those used for related compounds like N-(2,4-dichlorophenyl)formamide. These methods typically employ mobile phases containing acetonitrile, water, and phosphoric acid, which can be replaced with formic acid for mass spectrometry-compatible applications .
Structure-Activity Relationships
The specific positioning of fluorine atoms at the 2 and 4 positions of the phenyl ring contributes to unique electronic properties that influence the compound's biological activity. This makes N-(2,4-difluorophenyl)formamide a subject of interest in structure-activity relationship studies.
Comparative Analysis with Related Compounds
Comparison with N-(2,5-difluorophenyl)formamide
While N-(2,4-difluorophenyl)formamide and N-(2,5-difluorophenyl)formamide share similar molecular weights and chemical formulas, the different positions of the fluorine atoms result in distinct electronic distributions and potential interactions with biological targets.
Comparison with N-(2,4-dichlorophenyl)formamide
N-(2,4-dichlorophenyl)formamide (CAS: 22923-00-8) represents a chlorinated analog with a molecular weight of 190.021 g/mol. The substitution of fluorine with chlorine atoms leads to different physical properties, including LogP values and chromatographic behaviors .
Comparison Table
Compound | Molecular Formula | Molecular Weight (g/mol) | Physical State | Key Characteristics |
---|---|---|---|---|
N-(2,4-difluorophenyl)formamide | C₇H₅F₂NO | 157.12 | Brown solid | Enhanced electronic properties due to 2,4-difluoro substitution |
N-(2,5-difluorophenyl)formamide | C₇H₅F₂NO | 157.12 | White crystalline solid | Different electronic distribution due to 2,5-difluoro pattern |
N-(2,4-dichlorophenyl)formamide | C₇H₅Cl₂NO | 190.02 | Solid | Higher molecular weight due to chlorine atoms |
Research Challenges and Future Directions
Synthesis Optimization
Current research focuses on developing more efficient and environmentally friendly methods for synthesizing N-(2,4-difluorophenyl)formamide. The PIFA-promoted transamidation represents a significant advancement in this direction, offering mild reaction conditions and high yields .
Analytical Method Development
The development of robust analytical methods for characterizing N-(2,4-difluorophenyl)formamide remains an active area of research. Techniques such as HPLC, mass spectrometry, and NMR spectroscopy continue to be refined for more accurate and sensitive detection of this compound and its impurities.
Applications Exploration
Ongoing research is exploring new applications for N-(2,4-difluorophenyl)formamide in fields such as material science, agrochemistry, and pharmaceutical development. The unique properties conferred by the difluorophenyl moiety make this compound potentially valuable in diverse contexts.
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